4-(Trifluoromethyl)benzamidoxime
Overview
Description
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of potential anticancer agents , suggesting that its targets could be related to cancer pathways.
Mode of Action
It is known to be used in the synthesis of 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a potential anticancer agent . This suggests that it may interact with its targets to inhibit cancer cell growth or proliferation.
Biochemical Pathways
Given its use in the synthesis of potential anticancer agents , it is likely that it affects pathways related to cell growth and proliferation.
Result of Action
Given its use in the synthesis of potential anticancer agents , it is likely that it has effects on cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)benzamidoxime can be synthesized through the reaction of 4-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, such as continuous flow processes and the use of more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amidoxime group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)benzamidoxime has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential anticancer agents.
Medicine: Research indicates its potential in developing drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzamidine
- 4-(Trifluoromethoxy)benzamidoxime
- 3,5-Difluoro-benzamidine hydrochloride
Comparison: 4-(Trifluoromethyl)benzamidoxime is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its ability to form stable complexes with various biological targets enhances its utility in medicinal chemistry .
Properties
IUPAC Name |
N'-hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVFLUSIBKAKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22179-86-8 | |
Record name | N-Hydroxy-4-(trifluoromethyl)benzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22179-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 22179-86-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Trifluoromethyl)benzamidoxime specific to cytosine?
A: While the exact mechanism of interaction remains to be fully elucidated, research suggests that the specific structural features of this compound allow it to react selectively with cytosine. This selectivity likely stems from the unique electronic properties and spatial arrangement of the trifluoromethyl and amidoxime groups within the molecule. Further research is needed to pinpoint the precise molecular interactions responsible for this specificity. []
Q2: How does the reaction between this compound and cytosine generate fluorescence?
A: The reaction mechanism involves the formation of a fluorescent adduct between this compound and cytosine. This adduct possesses different fluorescence properties compared to the individual reactants. The exact nature of the fluorophore and the mechanism of fluorescence emission require further investigation. []
Q3: What analytical techniques are used to characterize this compound?
A: Structural characterization of this compound has been performed using techniques such as X-ray crystallography, which revealed the molecule's planar structure and hydrogen-bonding capabilities. [] Furthermore, analytical methods like fluorescence spectroscopy are employed to study the interaction between this compound and cytosine, providing insights into the fluorescence properties of the formed adduct. []
Q4: What are the potential applications of this specific fluorescence reaction in biological research?
A: The high specificity of this compound towards cytosine presents exciting opportunities for developing novel analytical tools. Researchers envision its application in simple and rapid detection of cytosine in various biological samples, including urine for diagnostic purposes. Furthermore, this reaction holds potential for quantifying methylated cytosine in DNA, which plays a crucial role in gene regulation and has implications for cancer research. []
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